molecular formula C22H12ClF2N3 B6511991 3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-49-8

3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6511991
CAS RN: 932464-49-8
M. Wt: 391.8 g/mol
InChI Key: AHAJCMXSFLFGRL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CFPF-PQ) is an important synthetic compound with a wide range of potential applications in the field of science. CFPF-PQ is a heterocyclic compound with a pyrazole ring structure, which is composed of two nitrogen atoms and three carbon atoms. This compound has been studied extensively in recent years due to its unique properties and potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is not yet fully understood. However, it is known that this compound has an affinity for certain enzymes, including cytochrome P450 enzymes and cyclooxygenase enzymes, which are involved in the metabolism of drugs and other substances. The compound has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been shown to have a variety of effects on the central nervous system, including an increase in alertness, a decrease in anxiety, and an increase in cognitive performance.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline in laboratory experiments include its ease of synthesis, its low cost, and its wide range of potential applications. Additionally, this compound is relatively stable and non-toxic, making it safe to use in laboratory experiments. However, this compound is also relatively new, and its effects are not yet fully understood. As a result, further research is needed to better understand the potential applications of this compound.

Future Directions

The potential future directions for research on 3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and pharmaceuticals. Additionally, further research could be conducted to explore the potential use of this compound as an antioxidant, an anti-cancer agent, and an anti-inflammatory agent. In addition, further research could be conducted to explore the potential use of this compound as a potential treatment for various diseases and conditions. Finally, further research could be conducted to explore the potential use of this compound as a potential drug delivery system.

Synthesis Methods

3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorophenyl-8-fluorobenzene with 3-fluorophenylhydrazine in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out at room temperature in an organic solvent, such as dichloromethane. The reaction is usually complete in a few hours and yields a high yield of the desired product.

Scientific Research Applications

3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has been studied extensively in recent years due to its unique properties and potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been used in a variety of research studies, including those involving the synthesis of other compounds, the investigation of enzyme inhibitors, and the development of new drugs. In addition, this compound has been studied for its potential use as an antioxidant, as a potential anti-cancer agent, and as a potential anti-inflammatory agent.

properties

IUPAC Name

3-(4-chlorophenyl)-8-fluoro-1-(3-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF2N3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAJCMXSFLFGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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